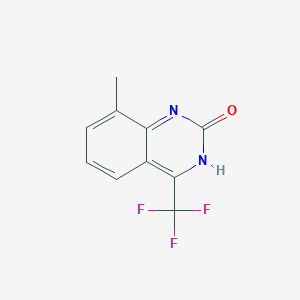
8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one is a quinazoline derivative. Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring
準備方法
The synthesis of 8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethyl ketone.
Cyclization: The substituted aniline undergoes cyclization with the trifluoromethyl ketone under acidic or basic conditions to form the quinazoline core.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at the available positions on the quinazoline ring. Common reagents include halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions include N-oxides, dihydroquinazolines, and various substituted quinazolines.
科学的研究の応用
8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways: The compound can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
類似化合物との比較
8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one can be compared with other quinazoline derivatives:
Similar Compounds: Examples include 4-chloroquinazoline, 2-aminoquinazoline, and 6-methylquinazoline.
Uniqueness: The presence of the trifluoromethyl group at the 4th position and the methyl group at the 8th position imparts unique chemical and biological properties to this compound, distinguishing it from other quinazoline derivatives.
特性
分子式 |
C10H7F3N2O |
|---|---|
分子量 |
228.17 g/mol |
IUPAC名 |
8-methyl-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H7F3N2O/c1-5-3-2-4-6-7(5)14-9(16)15-8(6)10(11,12)13/h2-4H,1H3,(H,14,15,16) |
InChIキー |
ZDECCCPDRJFQBP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2=C(NC(=O)N=C12)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















